molecular formula C7H9BrN2 B2444315 4-Bromo-5-cyclobutyl-1H-pyrazole CAS No. 1933649-22-9

4-Bromo-5-cyclobutyl-1H-pyrazole

Cat. No.: B2444315
CAS No.: 1933649-22-9
M. Wt: 201.067
InChI Key: VLYANEUKGQQIGS-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclobutyl-1H-pyrazole is a pyrazole derivative . It has potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular weight of this compound is 201.067. The InChI code is 1S/C7H9BrN2/c8-6-4-9-10-7 (6)5-2-1-3-5/h4-5H,1-3H2, (H,9,10) .


Chemical Reactions Analysis

4-Bromopyrazole, a related compound, is reported to react with titanium tetrachloride to afford binary adducts . The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands .

Scientific Research Applications

Tautomerism and Structural Analysis

Structure and Tautomerism of 4-Bromo Substituted 1H-Pyrazoles 4-Bromo-5-cyclobutyl-1H-pyrazole, a variant of 4-bromo-1H-pyrazoles, has been studied for its tautomerism both in solid states and solutions. These analyses, involving multinuclear magnetic resonance spectroscopy and X-ray crystallography, are essential for understanding the chemical behavior and potential applications of this compound in various scientific fields. The dominance of 3-bromo tautomers over 5-bromo ones in these structures is particularly notable and has been justified through DFT calculations, providing essential insights into its chemical properties (Trofimenko et al., 2007).

Potential Antiproliferative Properties

Regioselective Synthesis and Biological Studies of Novel 1-Aryl-3, 5-bis (het) aryl Pyrazole Derivatives The pyrazole moiety, including structures like this compound, is a significant component in pharmaceutical and medicinal chemistry. This research explores the synthesis of novel pyrazole derivatives and their potential as antiproliferative agents. Specifically, the compound 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine demonstrated substantial cytotoxic effects against breast cancer and leukemic cells, indicating the potential of 4-bromo pyrazoles in cancer treatment (Ananda et al., 2017).

Synthetic Precursor for Diverse Chemical Entities

Brominated Trihalomethylenones as Versatile Precursors to Various Pyrazoles Research indicates that brominated variants of pyrazoles serve as versatile precursors for synthesizing a wide range of chemical entities, showcasing the chemical's adaptability and usefulness in various applications. The study details the synthesis of multiple derivatives, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, from 5-bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones, highlighting the compound's role as a fundamental building block in organic synthesis (Martins et al., 2013).

Safety and Hazards

The safety data sheet for 4-Bromo-1-methyl-1H-pyrazole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

4-Bromopyrazole may be used in the preparation of 4-bromo-1- (2-chloroethyl)-1 H -pyrazole. It may be used as starting material in the synthesis of 1,4′-bipyrazoles. 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Properties

IUPAC Name

4-bromo-5-cyclobutyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYANEUKGQQIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1933649-22-9
Record name 4-bromo-5-cyclobutyl-1H-pyrazole
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